(3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid
Description
(3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid is a chiral β-amino acid derivative characterized by a 4-methylcyclohexyl substituent at the β-carbon position. This structural motif confers unique steric and electronic properties, distinguishing it from simpler amino acids.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
YIJIYIFOIBRKDM-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCC(CC1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The amino group and the propanoic acid moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The 4-methylcyclohexyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 2-Amino-3-(methylamino)-propanoic Acid (BMAA)
BMAA () shares a β-amino acid backbone but differs in its substituents: a methylamino group replaces the 4-methylcyclohexyl moiety. Key distinctions include:
- Pharmacokinetics: BMAA exhibits rapid plasma clearance (distribution phase Vd ≈ 16 L/kg) and a prolonged elimination half-life (~1 day).
- Neurotoxicity: BMAA’s neurotoxic effects are linked to excitatory amino acid receptors, with brain concentrations exceeding 250 µM posing risks. However, such levels require doses >100 mg/kg, far exceeding typical dietary exposure .
- Structural Implications: The smaller methylamino group in BMAA reduces steric hindrance but limits lipophilicity, contributing to its poor BBB penetration compared to the bulkier, more lipophilic 4-methylcyclohexyl group in the target compound.
Comparison with (3R)-3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
This analog () replaces the cyclohexyl group with a 4-(trifluoromethoxy)phenyl ring. Notable differences include:
- Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, lowering the carboxylic acid’s pKa (predicted 3.59) compared to the target compound’s likely higher pKa (due to the electron-donating methylcyclohexyl group) .
- Lipophilicity: The phenyl ring with a polar trifluoromethoxy substituent may reduce lipophilicity relative to the nonpolar cyclohexyl group, impacting membrane permeability and metabolic stability.
- Physicochemical Properties : The analog’s predicted density (1.398 g/cm³) and boiling point (314.2°C) suggest moderate volatility, which may differ from the target compound due to steric and electronic variations .
Comparison with 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
This compound () features a nitro and hydroxyl-substituted phenyl ring, introducing significant polarity and reactivity:
- Solubility : The hydroxyl and nitro groups enhance water solubility, contrasting with the hydrophobic cyclohexyl group, which may reduce aqueous solubility but improve lipid membrane interactions.
Data Tables Comparing Key Properties
Research Findings and Pharmacokinetic Implications
- BBB Penetration: The target compound’s cyclohexyl group may enhance BBB permeability compared to BMAA’s low permeability , but its bulkiness could limit passive diffusion. Active transport mechanisms (e.g., amino acid transporters) might play a role.
- Dosage Considerations : BMAA requires doses >100 mg/kg for neurotoxic effects , whereas the target compound’s higher lipophilicity might lower effective doses, pending toxicity studies.
Biological Activity
(3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid, also known as a derivative of beta-alanine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biotechnology.
- IUPAC Name : 3-amino-3-(4-methylcyclohexyl)propanoic acid
- Molecular Formula : CHNO
- Melting Point : 226 - 228 °C
- Purity : ≥95%
The biological activity of (3R)-3-amino-3-(4-methylcyclohexyl)propanoic acid primarily involves its role as an amino acid analog. It may interact with various receptors and enzymes, influencing metabolic pathways. The compound's structure allows it to mimic natural amino acids, potentially affecting protein synthesis and cellular signaling.
1. Neuroprotective Effects
Research indicates that certain amino acid derivatives can exhibit neuroprotective properties. A study explored the effects of similar compounds on neuronal cell lines, demonstrating that they can reduce oxidative stress and promote cell survival under adverse conditions .
2. Antioxidant Properties
The antioxidant capacity of (3R)-3-amino-3-(4-methylcyclohexyl)propanoic acid has been evaluated through various assays. Compounds in this class have shown the ability to scavenge free radicals, thereby protecting cells from oxidative damage .
3. Modulation of Neurotransmitter Systems
This compound may influence neurotransmitter systems by acting as a modulator. For instance, it could affect glutamate receptors, which are crucial for synaptic plasticity and memory formation .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rodent models, administration of (3R)-3-amino-3-(4-methylcyclohexyl)propanoic acid resulted in significant neuroprotection against induced neurodegeneration. The treated group exhibited lower levels of apoptotic markers compared to the control group, suggesting a protective mechanism at play .
Case Study 2: Antioxidant Efficacy in Cell Cultures
A series of experiments conducted on cultured neuronal cells demonstrated that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) levels. The results indicated a concentration-dependent response, highlighting its potential as an antioxidant agent .
Data Tables
| Activity | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Antioxidant Capacity | Decreased ROS levels | |
| Modulation of Receptors | Potential interaction with glutamate receptors |
Research Findings
Recent studies have focused on the pharmacological potential of (3R)-3-amino-3-(4-methylcyclohexyl)propanoic acid. Findings suggest that its structural modifications enhance its bioactivity compared to other amino acids. This compound's ability to cross the blood-brain barrier further adds to its therapeutic potential in neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
